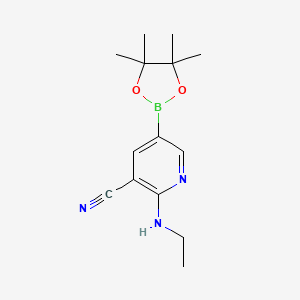![molecular formula C10H18ClNO B1403076 3-Azaspiro[5.5]undecan-9-one hydrochloride CAS No. 1225437-09-1](/img/structure/B1403076.png)
3-Azaspiro[5.5]undecan-9-one hydrochloride
概要
説明
3-Azaspiro[5.5]undecan-9-one hydrochloride is a synthetic compound with the molecular formula C10H18ClNO. It is a versatile building block in organic synthesis and is used in various scientific research applications due to its structural similarity to naturally occurring alkaloids, such as histrionicotoxins. This compound is not naturally occurring and is typically used in research settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azaspiro[5.5]undecan-9-one hydrochloride involves multiple steps. One common method includes the reaction of tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate with hydrochloric acid to yield the desired product . The reaction conditions typically involve dissolving the crude product in dichloromethane, adding triethylamine and di-tert-butyl dicarbonate, and stirring the mixture at room temperature overnight .
Industrial Production Methods
化学反応の分析
Types of Reactions
3-Azaspiro[5.5]undecan-9-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve standard laboratory techniques such as refluxing, stirring, and temperature control .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
3-Azaspiro[5.5]undecan-9-one hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for creating complex molecules.
Biology: Investigating biological processes due to its structural similarity to naturally occurring alkaloids.
Industry: Used in the synthesis of other chemical compounds and materials.
作用機序
The mechanism of action of 3-Azaspiro[5.5]undecan-9-one hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound’s structural similarity to naturally occurring alkaloids allows it to interact with various receptors and enzymes, potentially leading to neurotoxic effects. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane hydrochloride: Similar in structure but contains an oxygen atom in the spiro ring.
1,4,9-Triazaspiro[5.5]undecan-2-one: Contains additional nitrogen atoms in the spiro ring.
Spiro[5.5]undecane derivatives with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings: These compounds have different heterocycles in the spiro ring.
Uniqueness
3-Azaspiro[5.5]undecan-9-one hydrochloride is unique due to its specific structural features and its ability to serve as a versatile building block in organic synthesis. Its structural similarity to naturally occurring alkaloids also makes it valuable for investigating biological processes and potential medical applications.
特性
IUPAC Name |
3-azaspiro[5.5]undecan-9-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c12-9-1-3-10(4-2-9)5-7-11-8-6-10;/h11H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPCKFWOMKQBEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225437-09-1 | |
| Record name | 3-azaspiro[5.5]undecan-9-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![5'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403016.png)
